4-Hydroxy-2-methylbutanoic acid

Description

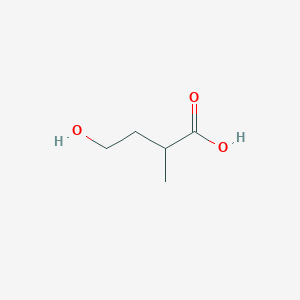

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

4-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H10O3/c1-4(2-3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |

InChI Key |

JYTYEGKJKIXWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 4-hydroxy-2-methylbutanoic acid: Properties, Synthesis, and Applications

Abstract: 4-hydroxy-2-methylbutanoic acid (CAS No. 81381-89-7) is a chiral hydroxy fatty acid characterized by a C5 backbone with a hydroxyl group at the C4 position and a methyl group at the C2 (alpha) position.[1][2] This dual functionality imparts a unique combination of reactivity, making it a molecule of interest for synthetic chemists and drug development professionals. Its structure suggests potential for use as a versatile chiral building block in the synthesis of complex organic molecules and as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and expected spectroscopic signatures. Furthermore, it outlines a plausible synthetic pathway, details its key chemical reactivities, and discusses its safety profile and potential applications in research and development.

Molecular Structure and Stereochemistry

This compound is a short-chain fatty acid derivative with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol .[1][2][3] The structure features a primary alcohol at one terminus and a carboxylic acid at the other, with a methyl-substituted chiral center at the carbon adjacent to the carboxyl group.

Key Structural Features:

-

Carboxylic Acid Group: The -COOH group at C1 is the primary functional group, imparting acidic properties to the molecule.

-

Primary Alcohol Group: The -OH group at C4 allows for typical alcohol reactions such as oxidation and esterification.

-

Chiral Center: The carbon at the C2 position is bonded to four different groups (H, CH3, COOH, and CH2CH2OH), making it a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-4-hydroxy-2-methylbutanoic acid and (S)-4-hydroxy-2-methylbutanoic acid. The stereochemistry at this center is critical in biological systems and for the synthesis of enantiomerically pure target molecules.

The presence of both a hydroxyl and a carboxyl group allows for potential intramolecular cyclization (lactonization) under certain conditions, typically acidic, to form α-methyl-γ-butyrolactone.[4] This reactivity is a key consideration in its synthesis, purification, and storage.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and application of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3][5] |

| CAS Number | 81381-89-7 | [1][2][5] |

| Molecular Formula | C5H10O3 | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2][3] |

| Boiling Point | 277.3 ± 23.0 °C (Predicted) | [2] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.67 ± 0.10 (Predicted) | [2] |

| LogP | 0.028 (Predicted) | [5] |

| Hydrogen Bond Donors | 2 | [1][5] |

| Hydrogen Bond Acceptors | 3 | [1][5] |

| Polar Surface Area | 57.5 Ų | [1] |

Spectroscopic Profile (Interpretive Guide)

Experimental spectra for this compound are not widely published. However, based on its functional groups, a detailed prediction of its spectral characteristics can be made, providing a robust framework for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center, which can render the C3 methylene protons diastereotopic.

-

-COOH (1H): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

-CH(CH₃)- (1H): A multiplet (likely a sextet or more complex) around 2.5-2.8 ppm.

-

-CH₂-CH₂OH (2H): A multiplet around 3.6-3.8 ppm.

-

-CH₂-CH₂OH (2H): Two distinct multiplets for the diastereotopic protons around 1.7-2.1 ppm.

-

-CH(CH₃)- (3H): A doublet around 1.2-1.4 ppm.

-

-CH₂OH (1H): A broad singlet or triplet, D₂O exchangeable, with a variable chemical shift.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display five distinct signals corresponding to each carbon atom.

-

-COOH: ~175-180 ppm

-

-CH₂OH: ~60-65 ppm

-

-CH(CH₃)-: ~40-45 ppm

-

-CH₂-CH₂OH: ~35-40 ppm

-

-CH₃: ~15-20 ppm

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

-

C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch: A band in the 1050-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion (M⁺): A peak at m/z = 118 for the molecular ion.

-

Key Fragments: Common fragmentation patterns would include the loss of a water molecule ([M-18]⁺), loss of a carboxyl group ([M-45]⁺), and other characteristic cleavages of the carbon chain.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust synthesis of this compound can be envisioned starting from commercially available γ-butyrolactone. This approach involves an alpha-alkylation followed by hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Enolate Formation: To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir for 30 minutes. Add a solution of γ-butyrolactone in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Methylation: Add methyl iodide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification (Lactone): Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude α-methyl-γ-butyrolactone via vacuum distillation or column chromatography.

-

Hydrolysis: To the purified lactone, add a 2M aqueous solution of sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Acidification and Extraction (Final Product): Cool the reaction mixture to 0 °C and carefully acidify with 3M hydrochloric acid to a pH of ~2. Extract the product from the aqueous layer with a suitable solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield this compound.

Key Chemical Transformations

The bifunctional nature of the molecule allows for selective reactions.

-

Esterification: The carboxylic acid can be readily converted to an ester using Fischer esterification (alcohol with a catalytic amount of strong acid) or by activation with reagents like DCC or EDC for amide coupling.

-

Oxidation: The primary alcohol can be oxidized. Using a mild oxidant like PCC or Dess-Martin periodinane would yield the corresponding aldehyde, while a strong oxidant like potassium permanganate or chromic acid would oxidize it to a carboxylic acid, forming 2-methylsuccinic acid.

-

Intramolecular Lactonization: As mentioned, heating under acidic conditions can drive the equilibrium towards the formation of α-methyl-γ-butyrolactone, a reaction that must be controlled if the open-chain form is desired.

Biological Context and Potential Applications

While direct biological studies on this compound are limited, its structure is analogous to several biologically important molecules, suggesting potential areas for investigation.

-

Structural Analogue of GHB: It is a structural isomer of the well-known neurotransmitter and drug γ-hydroxybutyric acid (GHB).[6] This relationship suggests that it could be investigated for potential activity at GHB or GABA receptors, although the alpha-methyl group would significantly alter its binding profile and metabolic fate.

-

Chiral Building Block: For drug development professionals, the primary value of this compound lies in its utility as a chiral building block. The defined stereocenter and the two distinct functional groups allow for its incorporation into larger, more complex molecules where stereochemistry is crucial for biological activity.

-

Metabolite Research: Short-chain hydroxy fatty acids are key intermediates in various metabolic pathways. This compound could serve as a standard for metabolomics research or be used to probe enzymatic pathways involved in fatty acid metabolism.

Caption: Potential applications of this compound in R&D.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions: [5]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a functionally rich small molecule with significant potential as a synthetic intermediate in medicinal and materials chemistry. Its chiral nature and orthogonal reactive sites—a primary alcohol and a carboxylic acid—offer chemists a versatile platform for constructing complex molecular architectures. While its direct biological activity remains largely unexplored, its structural similarity to other neuroactive compounds warrants further investigation. A comprehensive understanding of its chemical properties, reactivity, and spectroscopic signatures, as outlined in this guide, is fundamental for unlocking its full potential in scientific research and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081034, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54104277, 4-Hydroxy-2-methylbut-2-enoic acid.

- ChemBK. (2024). This compound lactone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235532, 2-Amino-4-hydroxy-2-methylbutanoic acid.

- Stenutz, R. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13884593, 4-Hydroxy-2,2-dimethylbutanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95433, (+-)-2-Hydroxy-2-methylbutyric acid.

- Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.

- Molbase. (n.d.). 4-hydroxy-2-methylene-butanoic acid.

- Wikipedia. (n.d.). β-Hydroxybutyric acid.

- Wikipedia. (n.d.). γ-Hydroxybutyric acid.

- Human Metabolome Database. (2006). Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987).

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

Sources

The Dual Facets of 4-Hydroxy-2-methylbutanoic Acid and Its Isomers: A Technical Guide to Natural Occurrence and Biotechnological Production

Abstract

This technical guide provides a comprehensive exploration of 4-hydroxy-2-methylbutanoic acid and its naturally occurring isomers, with a primary focus on 4-hydroxy-2-methylenebutanoic acid. This reactive α,β-unsaturated carboxylic acid is a key component of the defense mechanism in plants of the Liliaceae family, where it exists as glycosidic precursors known as tuliposides. Upon tissue damage, enzymatic hydrolysis liberates 4-hydroxy-2-methylenebutanoic acid, which rapidly lactonizes to form the potent antimicrobial and allergenic compound, tulipalin A. This guide delves into the biosynthesis of these compounds, their ecological significance, and their relevance to human health, particularly in the context of contact dermatitis. Furthermore, we explore the biotechnological potential of related isomers, specifically the microbial production of 2-hydroxy-2-methylbutanoic acid, a valuable chiral building block for the pharmaceutical industry. Detailed experimental protocols for the extraction, analysis, and synthesis of these compounds are provided, catering to researchers, scientists, and drug development professionals.

Introduction

The family of 4-hydroxy-2-methylbutanoic acids encompasses a group of structurally related isomers with diverse origins and biological activities. While the saturated form, this compound, is recognized as a hydroxy fatty acid[1], it is the unsaturated variant, 4-hydroxy-2-methylenebutanoic acid, that has garnered significant scientific interest due to its prominent role in the plant kingdom[2]. This reactive molecule is the immediate precursor to tulipalin A (α-methylene-γ-butyrolactone), a compound with a dual reputation as a potent plant defense agent and a common cause of allergic contact dermatitis[2]. Understanding the natural occurrence and biosynthesis of 4-hydroxy-2-methylenebutanoic acid is therefore crucial for fields ranging from chemical ecology to dermatology and drug discovery.

In parallel to the exploration of naturally occurring isomers, the field of industrial biotechnology offers promising avenues for the sustainable production of related chiral molecules. This guide also provides an in-depth look at the microbial synthesis of 2-hydroxy-2-methylbutanoic acid, a valuable precursor for pharmaceuticals, leveraging the metabolic pathways of microorganisms. By presenting both the natural and biotechnological facets of these hydroxybutanoic acids, this guide aims to provide a holistic and technically robust resource for the scientific community.

Part 1: The Natural Occurrence and Biological Significance of 4-Hydroxy-2-methylenebutanoic Acid

A Tale of Tulips and Lilies: Natural Sources

4-Hydroxy-2-methylenebutanoic acid is predominantly found in plants belonging to the Liliaceae family, most notably in tulips (Tulipa) and Peruvian lilies (Alstroemeria)[2]. In these plants, it does not exist as a free acid but rather as a stable glycosidic precursor called tuliposide A[2]. Tuliposides are secondary metabolites that serve as a key component of the plant's chemical defense system[2].

The Plant's Defense Mechanism: Biosynthesis and a Cascade of Reactions

The biosynthesis of tuliposides is a complex process rooted in terpenoid metabolism[3][4]. While the complete pathway is still under investigation, it is understood to be a multi-step enzymatic process within the plant cells. The crucial event leading to the formation of 4-hydroxy-2-methylenebutanoic acid is triggered by tissue damage, such as from herbivores or pathogens[2]. This damage brings the stored tuliposide A into contact with a specific enzyme, the tuliposide-converting enzyme (TCE)[1][5].

The TCE catalyzes the hydrolysis of the glycosidic bond in tuliposide A, releasing glucose and the unstable aglycone, 4-hydroxy-2-methylenebutanoic acid[1][2]. This intermediate then undergoes a rapid, spontaneous intramolecular cyclization (lactonization) to form the more stable and biologically active α-methylene-γ-butyrolactone, commonly known as tulipalin A[1][2].

Caption: Enzymatic conversion of Tuliposide A to 4-hydroxy-2-methylenebutanoic acid and its subsequent lactonization to Tulipalin A upon plant tissue damage.

Biological Activities and Human Health Implications

The primary biological role of the tuliposide-tulipalin system is defense. Tulipalin A exhibits potent antifungal and antimicrobial properties, protecting the plant from a range of pathogens[2].

However, this defense mechanism has implications for human health. Tulipalin A is a well-known contact allergen responsible for a condition called "tulip fingers," a form of allergic contact dermatitis common among florists and horticulturalists who frequently handle tulips and alstroemerias. The α-methylene group in the γ-butyrolactone ring is a reactive Michael acceptor, which can covalently bind to skin proteins, triggering an immune response.

Part 2: Methodologies for Isolation and Analysis

Extraction and Isolation of Tuliposide A from Plant Material

The isolation of the precursor, tuliposide A, is a critical first step for many research applications. The following protocol outlines a robust method for its extraction and purification from tulip leaves.

Experimental Protocol: Extraction and Purification of Tuliposide A

-

Harvesting and Preparation: Harvest fresh tulip leaves and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of tuliposides. Lyophilize the frozen leaves to remove water.

-

Extraction:

-

Grind the lyophilized leaves into a fine powder.

-

Extract the powder with 80% methanol (MeOH) in water at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

-

Filter the extract through cheesecloth and then a 0.45 µm filter to remove solid debris.

-

Concentrate the filtrate under reduced pressure at 40°C to remove the methanol, yielding an aqueous extract.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the aqueous extract onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the tuliposides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Collect the fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing tuliposide A.

-

-

Preparative HPLC for Final Purification:

-

Pool the fractions enriched with tuliposide A and concentrate them.

-

Perform preparative reversed-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution at 210 nm and collect the peak corresponding to tuliposide A.

-

Lyophilize the collected fraction to obtain pure tuliposide A.

-

Analytical Quantification: HPLC and GC-MS Methods

Accurate quantification of 4-hydroxy-2-methylenebutanoic acid and its related compounds is essential for both research and quality control.

Table 1: HPLC and GC-MS Parameters for Analysis

| Parameter | HPLC for 4-hydroxy-2-methylenebutanoic acid | GC-MS for Tulipalin A |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile in 0.1% formic acid (aq) | Helium at a constant flow rate |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | Mass Spectrometry (Electron Ionization) |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Program (GC-MS) | N/A | Initial temp 50°C, ramp to 250°C at 10°C/min |

| Sample Preparation | Direct injection of aqueous extract | Liquid-liquid extraction with dichloromethane, followed by derivatization (e.g., silylation) if necessary |

Part 3: Biotechnological Production of 2-Hydroxy-2-methylbutanoic Acid

While nature provides a fascinating source of unsaturated hydroxybutanoic acids, biotechnology offers a controlled and sustainable route to other valuable isomers. 2-Hydroxy-2-methylbutanoic acid is a chiral building block with significant potential in the synthesis of pharmaceuticals. Microbial fermentation presents an attractive alternative to traditional chemical synthesis, which often involves harsh conditions and produces racemic mixtures.

Harnessing Microbial Metabolism: The L-Isoleucine Catabolic Pathway

A feasible biosynthetic route for 2-hydroxy-2-methylbutanoic acid leverages the natural L-isoleucine degradation pathway in microorganisms like Escherichia coli and Corynebacterium glutamicum[2]. The key steps involve:

-

Transamination: L-isoleucine is converted to 2-keto-3-methylvalerate.

-

Oxidative Decarboxylation: 2-keto-3-methylvalerate is converted to 2-methylbutanoyl-CoA.

-

Hydration: An intermediate in the pathway is hydrated to form 2-hydroxy-2-methylbutanoyl-CoA.

-

Thioester Cleavage: A thioesterase cleaves the CoA group to yield 2-hydroxy-2-methylbutanoic acid.

Caption: Proposed biosynthetic pathway for 2-Hydroxy-2-methylbutanoic acid from L-isoleucine in a microbial host.

Experimental Protocol: Fed-Batch Fermentation for Enhanced Production

To achieve high titers of 2-hydroxy-2-methylbutanoic acid, a fed-batch fermentation strategy is recommended. This approach allows for high cell densities and controlled nutrient feeding to maximize product formation.

Experimental Protocol: Fed-Batch Fermentation

-

Strain and Pre-culture: Use a metabolically engineered strain of E. coli overexpressing the key enzymes in the L-isoleucine catabolic pathway. Grow a pre-culture overnight in a rich medium (e.g., LB broth) at 37°C.

-

Fermenter Setup: Prepare a fermenter with a defined mineral medium containing a limiting carbon source (e.g., glucose), a nitrogen source, phosphate, and trace elements.

-

Batch Phase: Inoculate the fermenter with the pre-culture. Allow the culture to grow in batch mode until the initial carbon source is depleted, which can be monitored by an increase in dissolved oxygen (DO).

-

Fed-Batch Phase:

-

Initiate a continuous feed of a concentrated solution containing the carbon source and other necessary nutrients.

-

Maintain the DO level at a setpoint (e.g., 30%) by controlling the feed rate and agitation.

-

Monitor and control the pH at a neutral value (e.g., 7.0) by the automated addition of an acid or base.

-

-

Induction: If using an inducible promoter system for gene expression, add the inducer (e.g., IPTG) once the culture reaches a desired cell density.

-

Harvesting: Continue the fermentation for a predetermined period (e.g., 48-72 hours) and then harvest the cells by centrifugation.

Downstream Processing: Purification of the Target Acid

The recovery and purification of 2-hydroxy-2-methylbutanoic acid from the fermentation broth is a critical step.

Experimental Workflow: Downstream Processing

Caption: A generalized workflow for the purification of 2-hydroxy-2-methylbutanoic acid from fermentation broth.

Conclusion

The study of this compound and its isomers reveals a captivating interplay between natural product chemistry and modern biotechnology. The naturally occurring 4-hydroxy-2-methylenebutanoic acid, locked within the elegant structures of tulips and lilies, serves as a potent defender, yet also poses a challenge to human health through its allergenic properties. A thorough understanding of its biosynthesis and chemical transformations is paramount for managing its effects and harnessing its potential.

Concurrently, the ability to engineer microbial pathways for the production of valuable isomers like 2-hydroxy-2-methylbutanoic acid opens up exciting possibilities for the sustainable synthesis of pharmaceutical precursors. The detailed methodologies presented in this guide are intended to empower researchers and drug development professionals to explore these fascinating molecules further, from unraveling the intricacies of plant defense to designing novel bioproduction platforms. The continued investigation into the natural occurrence and biotechnological synthesis of these compounds will undoubtedly lead to new discoveries and applications in the years to come.

References

- A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production - MDPI. (URL: [Link])

- Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applic

- This compound | C5H10O3 | CID 14081034 - PubChem. (URL: [Link])

- Function and application of a non-ester-hydrolyzing carboxylesterase discovered in tulip. (URL: [Link])

- A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PubMed Central. (URL: [Link])

- Substrate specificity of tuliposide-converting enzyme, a unique non-ester-hydrolyzing carboxylesterase in tulip - PubMed. (URL: [Link])

- A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PubMed. (URL: [Link])

- Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa)

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (URL: [Link])

- Analysis of biofluids for gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by headspace GC-FID and GC-MS - PubMed. (URL: [Link])

- Method for high-efficiency fed-batch cultures of recombinant Escherichia coli. (URL: [Link])

- Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - NIH. (URL: [Link])

- Recovery of carboxylic acids produced by ferment

- Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applic

Sources

- 1. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A novel lactone-forming carboxylesterase: molecular identification of a tuliposide A-converting enzyme in tulip - PubMed [pubmed.ncbi.nlm.nih.gov]

4-hydroxy-2-methylbutanoic acid CAS number 81381-89-7

An In-Depth Technical Guide to 4-hydroxy-2-methylbutanoic acid (CAS 81381-89-7)

Introduction

This compound (CAS 81381-89-7) is a short-chain hydroxy fatty acid.[1][2] As a member of this chemical class, it possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, bestowing upon it properties that are of significant interest in metabolic studies and synthetic chemistry. While direct research and literature on this specific molecule are limited, its structural similarity to other well-characterized hydroxy acids allows for informed hypotheses regarding its potential biological roles and applications.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the known chemical and physical properties of this compound, outlines plausible synthetic and analytical methodologies, and explores its putative biological significance by drawing logical parallels with structurally related, well-studied analogs. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for future investigation into this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are experimentally derived, others, such as boiling point and pKa, are predicted based on computational models.[2]

| Property | Value | Source |

| CAS Number | 81381-89-7 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Butanoic acid, 4-hydroxy-2-methyl-; α-methyl-δ-hydroxy-n-butyric acid | [2][4] |

| SMILES | CC(CCO)C(=O)O | [1][4] |

| InChI Key | JYTYEGKJKIXWOJ-UHFFFAOYSA-N | [1][3] |

| Predicted Boiling Point | 277.3 ± 23.0 °C | [2] |

| Predicted Density | 1.140 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.67 ± 0.10 | [2] |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and chemically sound route can be designed based on established organic chemistry principles. The following proposed synthesis involves the reduction of a keto-ester precursor, a common and effective method for producing hydroxy acids.

Proposed Synthetic Workflow

The workflow involves two main stages: the synthesis of a suitable precursor, ethyl 4-oxo-2-methylbutanoate, followed by its selective reduction to yield the target molecule.

Sources

The Enigmatic Role of 4-hydroxy-2-methylbutanoic Acid in Metabolism: A Technical Guide for Researchers

Abstract

4-hydroxy-2-methylbutanoic acid is a hydroxy fatty acid whose metabolic significance is largely uncharted.[1][2] While direct research on its biological role is sparse, its structural similarity to other key metabolic players offers a foundation for postulating its potential functions. This technical guide provides a comprehensive overview of this compound, delving into its chemical properties and exploring its hypothetical metabolic roles by drawing parallels with well-characterized analogous compounds. We will examine potential pathways, enzymatic interactions, and physiological effects, offering a roadmap for future research into this intriguing molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in novel metabolic pathways and therapeutic targets.

Introduction: Unveiling a Potential Metabolic Player

In the intricate web of metabolic pathways, numerous small molecules play pivotal roles in maintaining cellular homeostasis. This compound, a C5 hydroxy fatty acid, is one such molecule that has appeared in chemical literature but whose biological significance remains largely unexplored.[1][2] Its structure, featuring both a hydroxyl and a carboxyl group, suggests a potential for diverse biochemical transformations and interactions. The presence of a methyl group at the alpha-carbon further distinguishes it from its close structural relative, γ-hydroxybutyric acid (GHB), a known neurotransmitter and therapeutic agent.[3]

The scarcity of direct research on this compound necessitates a comparative and speculative approach to understanding its potential metabolic roles. By examining the established metabolic fates and physiological effects of structurally similar compounds, we can construct a theoretical framework to guide future investigations. This guide will therefore explore the known metabolic pathways of related hydroxy acids to hypothesize the potential biological significance of this compound.

Physicochemical Properties and Analytical Methodologies

A thorough understanding of a molecule's chemical and physical properties is fundamental to elucidating its biological function.

| Property | Value | Source |

| Molecular Formula | C5H10O3 | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-methyl-δ-hydroxy-n-butyric acid, α-methyl-δ-hydroxybutyric acid | [2] |

Analytical Methods:

The detection and quantification of this compound in biological matrices are crucial for studying its metabolism. While specific, validated protocols for this compound are not widely established, methodologies used for other urinary organic acids can be adapted.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing organic acids in biological fluids. Derivatization is typically required to increase the volatility of the analyte.

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for the analysis of small molecules in complex biological samples.[4] Reversed-phase chromatography would likely be a suitable separation method.

Detailed Experimental Protocol: Hypothetical Quantification of this compound in Urine using GC-MS

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Acidify the sample with HCl.

-

Extract the organic acids with an organic solvent such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and carboxyl groups to their trimethylsilyl ethers.

-

Incubate at a controlled temperature to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.

-

Postulated Metabolic Roles Based on Structural Analogs

Given the limited direct evidence, we can infer potential metabolic roles for this compound by examining its structural relatives.

Analogy to β-hydroxy β-methylbutyrate (HMB): A Role in Muscle Metabolism?

β-hydroxy β-methylbutyrate (HMB) is a well-studied metabolite of the branched-chain amino acid leucine.[5] HMB is known to stimulate protein synthesis and inhibit protein breakdown in muscle tissue.[5]

Hypothetical Pathway:

It is plausible that this compound could interact with similar enzymatic pathways, potentially influencing muscle protein turnover. The structural similarity, particularly the presence of a hydroxyl group and a carboxylic acid function, suggests it could be a substrate for enzymes involved in HMB metabolism.

Figure 1: Hypothetical interaction of this compound with muscle protein metabolism, drawing an analogy to HMB.

Comparison with γ-hydroxybutyric acid (GHB): Neurological Implications?

γ-hydroxybutyric acid (GHB) is a neurotransmitter and a central nervous system depressant.[3] It is synthesized from the neurotransmitter GABA.[3] The structural difference between GHB and this compound lies in the presence of a methyl group at the alpha-position of the latter. This methylation could significantly alter its binding to GHB and GABA receptors.

Potential for Receptor Interaction:

The methyl group could either enhance or hinder the binding of this compound to the GHB receptor or the GABAB receptor. Further research is needed to investigate its potential neuroactivity.

Figure 2: Postulated interaction of this compound with GHB and GABAB receptors.

Involvement in Fatty Acid Metabolism

As a hydroxy fatty acid, this compound could potentially be a substrate or product in fatty acid oxidation or synthesis pathways. The Human Metabolome Database lists "(2S,3R)-3-Hydroxy-2-methylbutanoic acid" as belonging to the class of hydroxy fatty acids and potentially involved in fatty acid metabolism, though literature is scarce.[6] It is conceivable that this compound could undergo similar metabolic transformations.

Potential Role in Disease

The presence of structurally related compounds in certain disease states raises the possibility that this compound could also be a biomarker or a participant in pathological processes. For instance, 2-hydroxy-2-methylbutanoic acid has been identified as a metabolite in the urine of individuals with Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria.[7] While a different isomer, this finding suggests that altered branched-chain amino acid metabolism could potentially lead to the production of various hydroxy-methylated butanoic acids.

Future Research Directions

The field is wide open for the investigation of this compound. Key areas for future research include:

-

Metabolomic Profiling: Targeted and untargeted metabolomic studies are needed to identify and quantify this compound in various biological tissues and fluids in both healthy and diseased states.

-

Enzyme Assays: In vitro enzyme assays are required to identify the enzymes that synthesize and degrade this compound.

-

Receptor Binding Studies: Radioligand binding assays and functional assays should be performed to determine if this compound interacts with known receptors, particularly those for GHB and GABA.

-

In Vivo Studies: Animal models can be used to investigate the physiological and behavioral effects of this compound administration.

Conclusion

This compound represents a fascinating and understudied molecule with the potential for significant biological activity. While direct evidence of its metabolic role is currently lacking, its structural similarity to well-characterized compounds such as HMB and GHB provides a strong rationale for further investigation. The hypotheses presented in this guide, based on these structural analogies, offer a starting point for researchers to unravel the metabolic pathways and physiological functions of this enigmatic hydroxy fatty acid. The exploration of its role in health and disease could open new avenues for therapeutic intervention and diagnostic biomarker development.

References

- Taylor & Francis Online. Analytical methods – Knowledge and References. Accessed January 2, 2024. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14081034, this compound. Accessed January 2, 2024. [Link]

- ResearchGate. 2-Hydroxy-(4-methylseleno)butanoic Acid Is Used by Intestinal Caco-2 Cells as a Source of Selenium and Protects against Oxidative Stress. Accessed January 2, 2024. [Link]

- Human Metabolome Database. Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351). Accessed January 2, 2024. [Link]

- ACS Publications. Determination of 2-Hydroxy-4-(methylthio)

- SciSpace. 2-Hydroxy-(4-methylseleno)butanoic Acid Is Used by Intestinal Caco-2 Cells as a Source of Selenium and Protects against Oxidative Stress. Accessed January 2, 2024. [Link]

- Stenutz. This compound. Accessed January 2, 2024. [Link]

- Wikipedia. γ-Hydroxybutyric acid. Accessed January 2, 2024. [Link]

- PubMed. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Accessed January 2, 2024. [Link]

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Accessed January 2, 2024. [Link]

- Wikipedia. β-Hydroxy β-methylbutyric acid. Accessed January 2, 2024. [Link]

Sources

- 1. This compound | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351) [hmdb.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-hydroxy-2-methylbutanoic Acid as a Hydroxy Fatty Acid

Abstract

4-hydroxy-2-methylbutanoic acid is a short-chain hydroxy fatty acid that is emerging as a molecule of interest for researchers in metabolism, drug development, and nutritional science. As a structural analog of well-characterized compounds with significant biological activity, it presents an intriguing subject for investigation into its own physiological roles. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a comparative analysis with its structural isomers, and detailed protocols for its chemical synthesis and analytical quantification. Furthermore, this guide explores the putative mechanisms of action of this compound, drawing on established knowledge of related hydroxy fatty acids to propose its potential involvement in key cellular signaling pathways such as the mTOR pathway and cellular antioxidant responses. This document is intended to be a foundational resource for scientists and researchers, providing the necessary technical information and methodologies to stimulate and facilitate further investigation into this promising molecule.

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of molecules characterized by the presence of at least one hydroxyl group on the fatty acid carbon chain. Their functional diversity lends them a wide range of biological activities, from signaling molecules to structural components of lipids. This compound, a less-studied member of this family, holds potential for novel applications in therapeutics and as a biomarker. Its structural similarity to compounds like β-hydroxy β-methylbutyrate (HMB), a modulator of muscle protein synthesis, and γ-hydroxybutyrate (GHB), a neurotransmitter, suggests that it may possess unique biological functions. This guide aims to consolidate the current, albeit limited, knowledge on this compound and to provide a technical framework for its further scientific exploration.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective study and application.

Core Physicochemical Data

While some experimental data for this compound is limited, its properties can be reliably predicted and are supported by data from structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | α-methyl-δ-hydroxy-n-butyric acid, α-methyl-δ-hydroxybutyric acid | [2] |

| CAS Number | 81381-89-7 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Boiling Point | 277.3±23.0 °C (Predicted) | [2] |

| Density | 1.140±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.67±0.10 (Predicted) | [2] |

| Water Solubility | Predicted to be high due to polar hydroxyl and carboxyl groups | [3] |

Structural Isomers and Related Compounds

It is critical to distinguish this compound from its isomers and other related compounds, as subtle structural changes can lead to vastly different biological activities.

-

4-hydroxy-2-methylenebutanoic acid: An unsaturated analog found in plants like tulips, it is a precursor to the allergenic and antimicrobial compound Tulipalin A.[3]

-

2-hydroxy-2-methylbutanoic acid: An alpha-hydroxy acid that has been identified as a metabolite in certain inborn errors of metabolism, such as maple syrup urine disease.[4][5]

-

(2S,3R)-3-Hydroxy-2-methylbutanoic acid: A stereoisomer with potential roles in fatty acid metabolism.[6]

-

γ-hydroxybutyric acid (GHB): A structural analog lacking the methyl group at the 2-position, it is a neurotransmitter and a psychoactive drug.[7]

-

β-hydroxy β-methylbutyric acid (HMB): An isomer with the hydroxyl and methyl groups on the beta-carbon, it is a well-known supplement for promoting muscle growth.[8]

Proposed Metabolic Pathways

The endogenous synthesis and degradation pathways of this compound are not yet fully elucidated. However, based on established metabolic routes for other short-chain fatty acids, a putative pathway can be proposed.

Putative Biosynthesis

It is plausible that this compound could be synthesized from intermediates of branched-chain amino acid (BCAA) catabolism, particularly from isoleucine metabolism. A side reaction or an alternative enzymatic activity could potentially lead to its formation.

Proposed Catabolism

The catabolism of this compound is likely to proceed via a pathway analogous to mitochondrial beta-oxidation of fatty acids.

Antioxidant Potential

The methionine analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), has been shown to possess antioxidant properties by being preferentially shunted into the transsulfuration pathway, leading to the synthesis of glutathione. [9]Given its hydroxy acid structure, this compound may also contribute to the cellular antioxidant defense system, a hypothesis that warrants further investigation.

Methodologies for Research and Development

To facilitate further research, this section provides detailed protocols for the chemical synthesis and analytical quantification of this compound.

Chemical Synthesis Protocol

The following protocol describes a potential route for the synthesis of this compound via the oxidation of a precursor.

Step 1: Synthesis of 4-hydroxy-2-butanone (Precursor)

-

In a round-bottom flask equipped with a stirrer, add acetone and formaldehyde in a 1:1 molar ratio.

-

Slowly add a catalytic amount of a base (e.g., NaOH or KOH) while maintaining the temperature below 20°C to initiate an aldol condensation.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Neutralize the reaction with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 4-hydroxy-2-butanone by distillation.

Step 2: Oxidation to this compound

-

Dissolve the purified 4-hydroxy-2-butanone in a suitable solvent such as acetone.

-

Prepare Jones reagent (chromium trioxide in sulfuric acid and water) and add it dropwise to the solution of the precursor at 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant with isopropanol.

-

Perform an aqueous workup and extract the product with ethyl acetate.

-

Dry the combined organic layers, filter, and evaporate the solvent.

-

Purify the final product, this compound, by column chromatography on silica gel.

Analytical Quantification Protocols

Accurate quantification of this compound in biological matrices is essential for studying its pharmacokinetics and biological roles.

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.

Sample Preparation and Derivatization:

-

To 1 mL of a biological sample (e.g., plasma or urine), add an internal standard (e.g., a deuterated analog).

-

Acidify the sample to pH ~1 with 6M HCl.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

-

For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

-

Heat the mixture at 60°C for 30 minutes.

-

The sample is now ready for injection into the GC-MS system.

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

HPLC offers a direct method for the analysis of organic acids.

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Conclusion and Future Directions

This compound is a hydroxy fatty acid with unexplored potential. While its direct biological functions are yet to be discovered, its structural similarity to key metabolic and signaling molecules suggests that it could play a significant role in cellular processes. This technical guide provides a foundational platform for researchers by consolidating the available information and presenting detailed methodologies for its synthesis and analysis. Future research should focus on elucidating its metabolic pathways, identifying its protein targets, and validating its hypothesized effects on mTOR signaling and antioxidant pathways. Such studies will be crucial in unlocking the full potential of this compound in drug development and nutritional science.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14081034, this compound.

- Romero, D., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 1702-1709.

- Wikipedia. (2024). γ-Hydroxybutyric acid.

- Stenutz, R., et al. (n.d.). This compound.

- Mamer, O. A., et al. (1976). Metabolism of deuterated analogues of valine.

- Human Metabolome Database. (2022). Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987).

- Wikipedia. (2024). β-Hydroxy β-methylbutyric acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235532, 2-Amino-4-hydroxy-2-methylbutanoic acid.

- Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923.

- ChemBK. (2024). This compound lactone.

- Human Metabolome Database. (2022). Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13884593, 4-Hydroxy-2,2-dimethylbutanoic acid.

- Human Metabolome Database. (2022). Showing metabocard for 2,3-Dihydroxy-2-methylbutanoic acid (HMDB0029576).

Sources

- 1. This compound | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Human Metabolome Database: Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351) [hmdb.ca]

- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 8. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]

- 9. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Metabolic Pathway of 4-hydroxy-2-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2-methylbutanoic acid is a methyl-branched hydroxy fatty acid whose metabolic fate has not been extensively documented in scientific literature.[1][2] This technical guide synthesizes information from related metabolic pathways, particularly those of branched-chain amino acids and other hydroxy fatty acids, to propose a putative catabolic pathway for this molecule. We will delve into the probable enzymatic steps, potential intermediates, and the overarching biochemical logic. Furthermore, this guide provides a detailed experimental protocol for pathway elucidation using stable isotope tracing and mass spectrometry, a state-of-the-art methodology in metabolomics.[3][4][5] This document is intended to serve as a foundational resource for researchers investigating the metabolism of branched-chain fatty acids and their physiological and pathophysiological significance.

Introduction: The Significance of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) and their derivatives are increasingly recognized for their diverse biological roles, extending beyond simple energy substrates. They are integral components of cellular membranes, and their metabolism is closely linked with that of branched-chain amino acids (BCAAs), which are crucial signaling molecules in health and disease.[6][7] Dysregulation of BCAA and BCFA metabolism has been implicated in various metabolic disorders, including organic acidurias and insulin resistance.[8][9]

This compound, as a structural analog of intermediates in these pathways, warrants investigation to understand its potential contribution to metabolic networks.[1] This guide will provide a scientifically grounded, albeit putative, framework for its metabolic breakdown, offering a starting point for empirical validation.

A Putative Metabolic Pathway of this compound

Based on established principles of fatty acid and amino acid catabolism, we propose a mitochondrial pathway for the degradation of this compound. This pathway would likely converge with the catabolism of the branched-chain amino acid isoleucine.[10]

The key proposed steps are:

-

Activation to Acyl-CoA: Like other fatty acids, the catabolism of this compound is expected to begin with its activation to a coenzyme A (CoA) ester, forming 4-hydroxy-2-methylbutanoyl-CoA. This reaction would be catalyzed by an acyl-CoA synthetase.

-

Oxidation of the Hydroxyl Group: The primary alcohol at the 4-position is a likely site for oxidation. An alcohol dehydrogenase could convert 4-hydroxy-2-methylbutanoyl-CoA to 2-methyl-4-oxobutanoyl-CoA.[11]

-

Thiolytic Cleavage: The resulting keto-acyl-CoA could then undergo thiolytic cleavage, potentially yielding acetyl-CoA and 2-oxobutanoyl-CoA (alpha-ketobutyrate).

-

Entry into Central Metabolism: Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production. 2-oxobutanoyl-CoA is a known intermediate in the catabolism of threonine and methionine and can be converted to propionyl-CoA, which also feeds into the TCA cycle after conversion to succinyl-CoA.

Below is a diagrammatic representation of this putative pathway.

Caption: A putative mitochondrial pathway for the catabolism of this compound.

Experimental Elucidation of the Metabolic Pathway

To empirically validate and refine the proposed pathway, a stable isotope tracing study coupled with mass spectrometry is the recommended approach. This methodology allows for the tracking of atoms from a labeled substrate through metabolic reactions to identify downstream metabolites.[12][13]

Stable Isotope Resolved Metabolomics (SIRM) Workflow

The general workflow for this investigation would involve:

-

Synthesis of Labeled this compound: A chemically synthesized version of this compound with stable isotopes (e.g., ¹³C or ²H) at specific positions is required.

-

Cell Culture or Animal Model Administration: The labeled compound is introduced to a biological system, such as a relevant cell line (e.g., hepatocytes) or an animal model.

-

Metabolite Extraction: After a defined period, metabolites are extracted from the cells or tissues.

-

Mass Spectrometry Analysis: The extracts are analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to detect and quantify labeled metabolites.

-

Data Analysis and Pathway Mapping: The mass shifts in the detected metabolites due to the incorporated stable isotopes are used to trace the metabolic fate of the initial compound and map the pathway.

Caption: A generalized workflow for the elucidation of a metabolic pathway using stable isotope tracing.

Detailed Experimental Protocol: Stable Isotope Tracing in Cell Culture

This protocol outlines a typical experiment using a cultured cell line.

Materials:

-

¹³C-labeled this compound

-

Appropriate cell line (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

Methanol, water, and chloroform (all LC-MS grade)

-

Centrifuge

-

Lyophilizer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled this compound.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the progression of the label through the metabolic network.

-

Metabolite Quenching and Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold saline.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris.

-

-

Sample Preparation for MS:

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract, for example, by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples onto an appropriate liquid chromatography column to separate the metabolites.

-

Analyze the eluting compounds using a mass spectrometer in full scan and tandem MS (MS/MS) modes to identify and quantify the masses of the parent and fragmented ions.

-

-

Data Analysis:

-

Process the raw data to identify peaks corresponding to metabolites.

-

Determine the mass isotopologue distributions for known and putative metabolites of this compound.

-

Map the flow of the ¹³C label through the proposed pathway by identifying which downstream intermediates have incorporated the label.

-

Quantitative Data Summary

As the metabolic pathway of this compound is not yet established, quantitative data such as enzyme kinetics are not available. However, for context, the following table provides typical Michaelis-Menten constant (Km) values for enzymes involved in related metabolic pathways. These values can serve as a benchmark for future enzymatic studies on the putative pathway of this compound.

| Enzyme Type | Substrate | Km (µM) | Organism/Tissue |

| Acyl-CoA Synthetase | Medium-chain fatty acids | 50 - 200 | Rat Liver |

| Alcohol Dehydrogenase | Primary alcohols | 100 - 2000 | Human Liver |

| Thiolase | Acetoacetyl-CoA | 30 - 100 | Bovine Liver |

Note: These are approximate values and can vary significantly based on specific enzyme isoforms and experimental conditions.

Conclusion and Future Directions

This technical guide has outlined a putative metabolic pathway for this compound based on analogous, well-characterized metabolic routes. While this proposed pathway provides a strong starting point for investigation, empirical validation is essential. The provided experimental workflow using stable isotope-resolved metabolomics offers a robust methodology for elucidating the true metabolic fate of this compound.[3][12]

Future research should focus on:

-

Confirmation of the proposed pathway: Utilizing the described SIRM approach to identify the key intermediates and end products of this compound catabolism.

-

Enzyme identification and characterization: Isolating and characterizing the specific enzymes responsible for each step of the pathway.[14]

-

Physiological and pathophysiological relevance: Investigating the role of this compound and its metabolites in cellular signaling and in the context of metabolic diseases such as organic acidurias.[8][15]

By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of the metabolism and biological significance of this compound.

References

- Fan, T.W., Lorkiewicz, P.K., Sellers, K., Moseley, H.N., Lane, A.N., & Higashi, R.M. (2014). Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 1198, 147-67. [Link]

- Buescher, J.M., Moco, S., Sauer, U., & Zamboni, N. (2012). Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical Chemistry, 84(20), 8564-8571. [Link]

- Fan, T.W., Lorkiewicz, P.K., Sellers, K., Moseley, H.N., Lane, A.N., & Higashi, R.M. (2014).

- Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2012).

- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2014). Stable Isotope Tracers for Metabolic Pathway Analysis.

- Al-Dirbashi, O. Y., & Rashed, M. S. (2020). The metabolomics of organic acidemias: current advances and future prospects. Metabolomics, 16(9), 95. [Link]

- Di Poto, E., et al. (2018). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. PubMed Central. [Link]

- Mamer, O. A., & Tjoa, S. S. (1979). Metabolism in rats in vivo of RS-2-methylbutyrate and n-butyrate labeled with stable isotopes at various positions. Mechanism of biosynthesis and degradation of ethylmalonyl semialdehyde and ethylmalonic acid. PubMed. [Link]

- Casteels, M., Sniekers, M., Fraccascia, P., Mannaerts, G. P., & Van Veldhoven, P. P. (2007).

- Kim, M., et al. (2023). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. [Link]

- Caglič, D., et al. (2016). Branched Fatty Acid Esters of Hydroxy Fatty Acids Are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase. PubMed. [Link]

- Vamecq, J., et al. (1985).

- S. S., K., & S., R. (2011).

- BioAssay Systems. (n.d.). EnzyChrom™ Aldehyde Dehydrogenase Assay Kit. BioAssay Systems. [Link]

- University of Westminster. (2022). Microbial catalysis for the production of hydroxy- and amino-fatty acids. University of Westminster. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Wang, Y., et al. (2021). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology. [Link]

- Neinast, M. D., et al. (2019). Whole-body metabolic fate of branched-chain amino acids.

- Neinast, M., et al. (2019). Whole-body metabolic fate of branched-chain amino acids. PubMed Central. [Link]

- Lee, S., et al. (2022).

- Stenutz, R. (n.d.). This compound. Stenutz. [Link]

- Human Metabolome Database. (2021). Showing metabocard for Methyl (S)

- Lehotay, D. C., & Clarke, J. T. R. (1995). Organic Acidurias and Related Abnormalities.

- Rutgers New Jersey Medical School. (n.d.). Organic Aciduria. Rutgers. [Link]

- The Science of Healthy Living. (n.d.). The Biological Significance of 2-Methyl Butyric Acid in Metabolism. The Science of Healthy Living. [Link]

- Matern, D., et al. (2003).

- Zhang, Y., et al. (2012).

- National Center for Biotechnology Information. (n.d.).

- Google Patents. (2021). Preparation method of 4-hydroxy-2-butynoic acid.

- Wikipedia. (n.d.). β-Hydroxybutyric acid. Wikipedia. [Link]

- Human Metabolome Database. (2021). Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351). HMDB. [Link]

- Human Metabolome Database. (2021). Showing metabocard for (S)-2-Methylbutanoic acid (HMDB0033742). HMDB. [Link]

Sources

- 1. This compound | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]

- 8. Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 12. Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Effects of 4-Hydroxy-2-methylbutanoic Acid: A Mechanistic Exploration Based on Structurally Related Compounds

Abstract

4-Hydroxy-2-methylbutanoic acid is a hydroxy fatty acid whose direct therapeutic potential remains largely unexplored in the scientific literature.[1][2] However, its structural isomers and analogs, such as gamma-hydroxybutyric acid (GHB), β-hydroxybutyric acid (BHB), and 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), exhibit significant and diverse biological activities. This guide provides a comprehensive analysis of these related compounds to build a predictive framework for the potential therapeutic applications of this compound. By examining the established mechanisms of action of its structural relatives, we hypothesize potential therapeutic avenues for this compound in neuromodulation, metabolic regulation, and cellular protection. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols to investigate these hypotheses and unlock the potential of this understudied molecule.

Introduction: The Untapped Potential of this compound

This compound is a small molecule belonging to the class of hydroxy fatty acids.[1][3][4] While its chemical properties are documented, a significant gap exists in the understanding of its biological role and therapeutic utility. In contrast, its structural isomers and analogs are well-characterized, with some having established clinical applications. This guide will navigate the known pharmacology and biochemistry of these related compounds to construct a scientifically-grounded rationale for the investigation of this compound as a novel therapeutic agent.

Table 1: Physicochemical Properties of this compound and its Key Isomers/Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Known Roles |

| This compound | C5H10O3 | 118.13 | Largely uncharacterized |

| Gamma-Hydroxybutyric Acid (GHB) | C4H8O3 | 104.10 | Neurotransmitter, CNS depressant[5] |

| β-Hydroxybutyric Acid (BHB) | C4H8O3 | 104.10 | Ketone body, energy substrate, signaling molecule[6] |

| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) | C5H10O3S | 150.20 | Methionine analog, antioxidant[7] |

A Landscape of Bioactive Isomers and Analogs: Building a Predictive Framework

The therapeutic potential of this compound can be inferred from the activities of its close chemical relatives.

Gamma-Hydroxybutyric Acid (GHB): The Neuromodulatory Analog

GHB, or 4-hydroxybutanoic acid, is a naturally occurring neurotransmitter and a central nervous system (CNS) depressant.[5] It is a precursor to GABA, glutamate, and glycine in certain brain regions.[5]

-

Mechanism of Action: GHB acts on two distinct receptors in the CNS:

-

GHB receptor (GHBR): An excitatory G-protein coupled receptor.

-

GABAB receptor: A weak agonist at this inhibitory receptor, responsible for its sedative effects at therapeutic doses.[5]

-

-

Therapeutic Applications:

-

Hypothesized Relevance to this compound: The structural similarity between GHB and this compound suggests the latter could possess neuromodulatory properties. The presence of a methyl group at the 2-position may alter its binding affinity and selectivity for GHBR and GABAB receptors, potentially leading to a different pharmacological profile with therapeutic advantages.

Sources

- 1. This compound | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Human Metabolome Database: Showing metabocard for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (HMDB0000351) [hmdb.ca]

- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxy-2-methyl-[S-(R,R)]-butanoic acid (HMDB0000410) [hmdb.ca]

- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 6. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-Hydroxy-2-methylbutanoic Acid: A Potential Biomarker in Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-2-methylbutanoic acid and its potential as a biomarker for inborn errors of metabolism, with a particular focus on Maple Syrup Urine Disease (MSUD). We will delve into the biochemical origins of this metabolite, detailing its likely formation as a consequence of enzymatic defects in the branched-chain amino acid catabolic pathway. Furthermore, this guide will provide detailed, field-proven methodologies for the detection and quantification of this compound in biological matrices, primarily urine, using gas chromatography-mass spectrometry (GC-MS). We will also explore its clinical relevance and potential utility as a secondary or confirmatory biomarker, contextualizing its significance alongside established diagnostic markers for MSUD. This document is intended to serve as a valuable resource for researchers and clinicians in the fields of metabolic disorders, biomarker discovery, and drug development.

Introduction: The Landscape of Inborn Errors of Metabolism and the Need for Novel Biomarkers

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders characterized by defects in metabolic pathways, leading to the accumulation or deficiency of specific metabolites.[1] Many of these disorders, if not diagnosed and managed early, can lead to severe and irreversible neurological damage, developmental delay, and even mortality.[2][3] Maple Syrup Urine Disease (MSUD) is a classic example of an IEM, an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1][4] This enzymatic deficiency disrupts the normal catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, resulting in their accumulation and that of their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids.[1][4]

The diagnosis and monitoring of MSUD currently rely on the quantification of these primary metabolites and the pathognomonic marker, alloisoleucine.[2] However, the exploration of novel, secondary biomarkers can provide deeper insights into the pathophysiology of the disease, offer alternative or confirmatory diagnostic avenues, and potentially aid in monitoring therapeutic interventions. This compound has emerged as one such potential biomarker, appearing as an unusual metabolite in the urinary organic acid profiles of MSUD patients. This guide will explore the scientific underpinnings of its formation and its utility as a diagnostic tool.

Biochemical Provenance of this compound in Maple Syrup Urine Disease

The accumulation of this compound in MSUD is not a result of a primary metabolic pathway but rather a consequence of a metabolic "overflow" or the shunting of accumulated precursors into alternative enzymatic reactions. The foundational defect in MSUD lies in the impaired function of the BCKD complex, which is responsible for the oxidative decarboxylation of the α-keto acids derived from leucine, isoleucine, and valine.[1][4]

The Isoleucine Catabolic Pathway and its Disruption in MSUD

The catabolism of the essential amino acid isoleucine begins with its transamination to α-keto-β-methylvaleric acid. In healthy individuals, this α-keto acid is subsequently decarboxylated by the BCKD complex. However, in MSUD patients, the deficiency of this enzyme leads to a significant build-up of α-keto-β-methylvaleric acid.[5]

A Postulated Pathway for the Formation of this compound

The elevated concentrations of α-keto-β-methylvaleric acid create a substrate pool for alternative enzymatic reactions that are normally minor pathways. It is hypothesized that this accumulated α-keto acid undergoes a series of reduction and hydroxylation reactions to form this compound. While the specific enzymes catalyzing these steps in this context have not been definitively characterized, the chemical structures of the precursor and product strongly support this metabolic link.

The following diagram illustrates the standard isoleucine catabolic pathway and the proposed ancillary pathway leading to the formation of this compound in MSUD.

Sources

- 1. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

enzymatic synthesis of 4-hydroxy-2-methylbutanoic acid

An In-Depth Technical Guide to the Enzymatic Synthesis of 4-Hydroxy-2-Methylbutanoic Acid

Abstract

This compound is a chiral carboxylic acid possessing significant potential as a versatile building block in the synthesis of fine chemicals and pharmaceuticals. Traditional chemical synthesis of such molecules often contends with challenges related to stereocontrol, harsh reaction conditions, and environmental impact. This technical guide explores the principles and methodologies for the , presenting a sustainable and highly selective alternative. We provide a detailed examination of two primary biocatalytic strategies: the stereoselective reduction of a keto-acid precursor using oxidoreductases, and the regioselective hydroxylation of an alkyl-chain precursor via C-H activating enzymes. This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a comparative analysis to guide the development of robust biocatalytic processes for this valuable molecule.

Introduction

Chemical Profile of this compound

This compound (C₅H₁₀O₃) is a hydroxy fatty acid characterized by a primary alcohol and a carboxylic acid functional group, with a chiral center at the C2 position due to the methyl substituent.[1][2] Its bifunctional nature makes it an attractive synthon for creating more complex molecules.

-

Molecular Formula: C₅H₁₀O₃

-

Molecular Weight: 118.13 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Number: 81381-89-7[1]

Significance as a Chiral Building Block

The presence of a stereocenter makes enantiomerically pure forms of this compound highly valuable. Enantiopure chiral building blocks are critical in drug development, as the biological activity of a pharmaceutical compound is often exclusive to a single enantiomer. The ability to selectively synthesize either the (R) or (S) enantiomer allows for the precise construction of stereochemically complex active pharmaceutical ingredients (APIs).

Rationale for Biocatalysis: The Enzymatic Advantage